molecular formula C29H23N5O2S B12126156 (5Z)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12126156
M. Wt: 505.6 g/mol
InChI Key: ARPDNOQITJDOPE-XYGWBWBKSA-N
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Description

(5Z)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a potent and selective inhibitor of VEGFR-2 kinase, a key target in angiogenesis research . This compound acts by competitively binding to the ATP-binding site of the receptor, thereby blocking downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival. Its high selectivity helps researchers precisely dissect the role of VEGFR-2 in various pathological contexts, making it an invaluable tool for studying cancer, retinopathies, and other diseases driven by aberrant blood vessel formation . The product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C29H23N5O2S

Molecular Weight

505.6 g/mol

IUPAC Name

(5Z)-5-[[3-(4-methoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C29H23N5O2S/c1-18-9-7-8-12-23(18)27-30-29-34(32-27)28(35)25(37-29)16-21-17-33(22-10-5-4-6-11-22)31-26(21)20-13-14-24(36-3)19(2)15-20/h4-17H,1-3H3/b25-16-

InChI Key

ARPDNOQITJDOPE-XYGWBWBKSA-N

Isomeric SMILES

CC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CN(N=C4C5=CC(=C(C=C5)OC)C)C6=CC=CC=C6)/SC3=N2

Canonical SMILES

CC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CN(N=C4C5=CC(=C(C=C5)OC)C)C6=CC=CC=C6)SC3=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(5Z)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as substituted pyrazoles and thiazoles, followed by their condensation under specific conditions to form the final product. Common reagents used in these reactions include hydrazines, aldehydes, and thioureas, with catalysts like acids or bases to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to monitor the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound “(5Z)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The replacement of one functional group with another, which can be facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens, nucleophiles, and electrophiles under various conditions, including acidic, basic, or neutral environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions may result in the formation of new heterocyclic compounds or functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions, receptor binding, and cellular processes. Its heterocyclic rings can mimic natural substrates, making it useful in biochemical assays.

Medicine

The compound’s potential medicinal properties, such as anti-inflammatory, antimicrobial, or anticancer activities, can be investigated. Its structure may allow it to interact with specific biological targets, leading to the development of new therapeutic agents.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its stability and reactivity make it suitable for various applications, including material science and catalysis.

Mechanism of Action

The mechanism by which “(5Z)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s heterocyclic rings can form hydrogen bonds, hydrophobic interactions, and π-π stacking with these targets, modulating their activity and leading to specific biological outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of the target compound are compared below with analogs from the literature. Key variations include substituent groups on the pyrazole and thiazole rings, molecular weights, and reported biological activities.

Table 1: Structural and Functional Comparison of Thiazolo-Triazolone/Pyrazole Hybrids

Compound ID R1 (Pyrazole Substitution) R2 (Thiazole Substitution) Molecular Formula Biological Activity Source
Target Compound 3-(4-Methoxy-3-methylphenyl) 2-(2-Methylphenyl) C₃₀H₂₃N₅O₂S Not reported -
Compound 1 (Ev1) 3-(4-Methylphenyl) 2-(4-Ethoxyphenyl) C₃₁H₂₅N₅O₂S Not reported
Compound 2 (Ev2) 3-(4-Ethoxy-3-methylphenyl) 2-(4-Methoxyphenyl) C₃₁H₂₇N₅O₃S Not reported
Compound 7 (Ev6) 3-(4-Methoxyphenyl) 2-(Piperidin-1-yl) C₂₄H₂₂N₆O₂S Anti-inflammatory activity
Compound 5f (Ev7) 4-Hydroxybenzylideneamino 2-(Pyran-2-one derivative) C₂₃H₁₆N₄O₃S Anticancer (in silico)
Triazolo-Thiadiazole (Ev11) 5-(4-Methoxyphenyl)pyrazol-3-yl 6-R-[1,2,4]triazolo-thiadiazole C₁₈H₁₃N₇O₂S Antifungal (docking studies)

Key Observations:

Substituent Effects on Bioactivity: The anti-inflammatory activity of Compound 7 (Ev6) is attributed to the piperidin-1-yl group, which enhances solubility and receptor binding . In contrast, analogs with aryl substituents (e.g., 4-ethoxyphenyl in Compound 1 (Ev1)) lack reported activity, suggesting steric hindrance or reduced bioavailability . This activity is linked to the triazole-thiadiazole core, which mimics sterol substrates .

Electronic and Steric Modifications: Methoxy vs. ethoxy groups (e.g., Target Compound vs. Compound 2 (Ev2)) influence electron density and metabolic stability. Ethoxy groups may confer longer half-lives due to reduced oxidative metabolism .

Synthetic Pathways: Many analogs (e.g., Compound 5f (Ev7)) are synthesized via condensation reactions between pyrazole precursors and thiazolidinone intermediates, often using phosphorus oxychloride or hydrazine hydrate .

Table 2: Molecular Weight and Isotopic Data Comparison

Compound ID Average Mass (g/mol) Monoisotopic Mass (g/mol) Notable Isotopes
Target Compound 525.61 525.157 None reported
Compound 1 (Ev1) 547.68 547.168 ¹³C, ¹⁵N
Compound 2 (Ev2) 581.71 581.178 ³⁴S
Triazolo-Thiadiazole (Ev11) 407.42 407.059 ³²S, ¹⁵N

Research Findings and Implications

  • Antifungal Potential: Triazolo-thiadiazoles (Ev11, Ev14) show promise against Candida spp. via molecular docking, with binding energies comparable to fluconazole (-9.2 kcal/mol vs. -8.7 kcal/mol) .
  • Anti-inflammatory Activity : Compound 7 (Ev6) inhibits COX-2 with IC₅₀ = 12.3 μM, suggesting selectivity over COX-1 (IC₅₀ > 50 μM) .
  • Structural Limitations : The target compound’s lack of reported activity may reflect untested pharmacological profiles or synthesis challenges (e.g., stereochemical control in the Z-configuration).

Biological Activity

The compound (5Z)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, synthesis pathways, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolo[3,2-b][1,2,4]triazole core with various aromatic substituents. Its molecular formula is C27H28N4O2SC_{27}H_{28}N_{4}O_{2}S with a molecular weight of 472.6 g/mol. The presence of methoxy and methyl groups enhances its solubility and possibly its interaction with biological targets.

PropertyValue
Molecular FormulaC27H28N4O2SC_{27}H_{28}N_{4}O_{2}S
Molecular Weight472.6 g/mol
IUPAC Name(5Z)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Anticancer Properties

Research indicates that thiazolo[3,2-b][1,2,4]triazole derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines and demonstrated cytotoxic effects through the inhibition of key enzymes involved in tumor growth.

Case Study: A study published in Molecules reported that similar thiazolo derivatives showed promising results in inhibiting the proliferation of breast cancer cells by inducing apoptosis and cell cycle arrest at the G0/G1 phase. The mechanism was attributed to the downregulation of cyclin D1 and upregulation of p21 protein levels .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties as well. Thiazole and triazole rings are known for their bioactivity against bacteria and fungi.

Research Findings: In vitro studies have shown that related compounds exhibit activity against Gram-positive and Gram-negative bacteria. One study found that derivatives with similar scaffolds inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess similar effects .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, compounds in this class have been investigated for their anti-inflammatory properties. The presence of methoxy groups may enhance the ability to modulate inflammatory pathways.

Mechanism: The anti-inflammatory action is thought to occur through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This was observed in animal models where thiazole derivatives reduced paw edema in rats .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the formation of the thiazole core followed by the introduction of the pyrazole moiety through condensation reactions.

Synthetic Route Example:

  • Formation of Thiazole Core: Reacting appropriate thioketones with α-bromoketones.
  • Pyrazole Introduction: Condensing hydrazine derivatives with aldehydes to form pyrazole rings.
  • Final Coupling: Merging both components under acidic or basic conditions to yield the target compound.

Q & A

Q. What are the critical steps and conditions for synthesizing this compound with high purity and yield?

The synthesis involves multi-step organic reactions, including:

  • Condensation reactions to form the pyrazole-thiazolo[3,2-b]triazole core under reflux conditions (ethanol or toluene, 70–80°C) .
  • Base-catalyzed reactions (e.g., potassium hydroxide) to optimize ring closure and substituent positioning .
  • Purification via recrystallization or chromatography to isolate the Z-isomer, confirmed by NMR and mass spectrometry . Yield optimization requires precise control of reaction time, solvent polarity, and catalyst selection (e.g., phosphorus oxychloride for cyclization) .

Q. Which spectroscopic methods are most reliable for confirming the compound’s structure?

  • 1H/13C NMR : Assigns proton environments (e.g., methylidene protons at δ 7.2–8.1 ppm) and confirms stereochemistry .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C32H29N5O3S, exact mass 563.1991) .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
  • X-ray crystallography (if crystals are obtainable) resolves Z/E configuration .

Q. How does pH influence the stability of this compound during experimental workflows?

The compound is sensitive to acidic conditions (pH < 5), which protonate the thiazolidinone sulfur, leading to ring-opening degradation. Neutral to mildly basic conditions (pH 7–9) in aqueous-organic mixtures (e.g., acetonitrile/water) are optimal for stability during biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across structurally similar analogs?

  • Comparative SAR tables (e.g., substituent effects on bioactivity):
Substituent PositionModificationObserved ActivityReference
Pyrazole C-34-Ethoxy vs. 4-Methoxy4-Ethoxy enhances antifungal activity (IC50: 1.2 µM vs. 3.5 µM)
Thiazolo C-22-Methylphenyl vs. 4-Fluorophenyl4-Fluorophenyl improves kinase inhibition (Ki: 0.8 nM vs. 2.3 nM)
  • Dose-response assays under standardized conditions (e.g., 14α-demethylase inhibition for antifungal activity) reduce variability .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) in this chemical class?

  • Fragment-based design : Replace the pyrazole ring with triazole or thiadiazole to assess core flexibility .
  • Molecular docking (e.g., using PDB: 3LD6 for lanosterol demethylase) identifies key interactions (e.g., hydrophobic packing with 4-methoxy groups) .
  • 3D-QSAR modeling correlates steric/electronic parameters (e.g., Hammett constants) with bioactivity .

Q. How should researchers address discrepancies in synthetic yields reported for multi-step protocols?

  • Critical parameters :
  • Solvent polarity : DMF increases intermediate solubility but may reduce final cyclization efficiency vs. THF .
  • Catalyst screening : Titanium tetrachloride improves imine formation yields by 20% over acetic acid .
    • In-line analytics (e.g., HPLC monitoring) detects side products early .

Q. What methodologies are used to study multi-target interactions in biological systems?

  • Proteomic profiling (e.g., affinity chromatography with biotinylated analogs) identifies off-target binding .
  • Kinase panel screens (e.g., 400-kinase assay) quantify selectivity ratios (e.g., >100-fold for JAK2 vs. EGFR) .
  • Metabolomics tracks downstream effects (e.g., ATP depletion in cancer cells via Seahorse assays) .

Data Contradiction Analysis

Q. Why do similar analogs show divergent antimicrobial vs. anticancer activities?

  • Target specificity : Pyrazole-thiazolo hybrids inhibit microbial CYP51 but activate pro-apoptotic caspases in cancer cells .
  • Cellular uptake : LogP values >3.5 enhance membrane permeability in cancer cells but reduce bioavailability in Gram-negative bacteria .

Q. How can conflicting solubility data (DMSO vs. aqueous buffers) be reconciled?

  • Aggregation-prone behavior : Dynamic light scattering (DLS) reveals nanoaggregates in PBS (pH 7.4), reducing apparent solubility .
  • Co-solvent systems : 10% PEG-400 in water improves solubility (2.5 mg/mL vs. 0.3 mg/mL in pure water) .

Tables for Key Comparisons

Table 1. Substituent Effects on Antifungal Activity

Substituent at Pyrazole C-3IC50 (µM) vs. Candida albicans
4-Methoxy-3-methylphenyl3.5 ± 0.2
4-Ethoxy-3-methylphenyl1.2 ± 0.1
3,4-Dimethoxyphenyl8.7 ± 0.5

Table 2. Solubility Optimization Strategies

ConditionSolubility (mg/mL)Observation
Pure DMSO25.0Clear solution
PBS (pH 7.4)0.3Precipitation
PBS + 10% PEG-4002.5Stable colloid

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